N-ethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide
Description
N-ethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide is a heterocyclic compound featuring a thiazole core substituted at the 2-position with a pyrazinyl group and at the 4-position with an ethyl carboxamide moiety. This structure combines electron-rich aromatic systems (pyrazine and thiazole) with a polar carboxamide group, making it a candidate for diverse applications, including medicinal chemistry and materials science. Its synthesis typically involves coupling pyrazine derivatives with thiazole precursors, followed by amidation reactions .
Properties
IUPAC Name |
N-ethyl-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4OS/c1-2-12-9(15)8-6-16-10(14-8)7-5-11-3-4-13-7/h3-6H,2H2,1H3,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOHISWBEBZYMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CSC(=N1)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide typically involves the reaction of a thiazole precursor with a pyrazine derivative. One common method involves the use of 2-aminothiazole and 2-chloropyrazine as starting materials. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazine moiety can be reduced to form dihydropyrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydropyrazine derivatives.
Substitution: Formation of various substituted thiazole and pyrazine derivatives.
Scientific Research Applications
Biological Activities
Research indicates that N-ethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide exhibits several biological activities:
Antimicrobial Activity
- The compound has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent. Its structural features enhance its interaction with microbial targets, leading to improved efficacy compared to related compounds .
Anticancer Properties
Anti-inflammatory Effects
- Compounds with thiazole and pyrazine structures have been linked to anti-inflammatory properties, making them candidates for treating inflammatory diseases .
Synthesis and Structure Modification
The synthesis of this compound typically involves multi-step organic reactions that allow for structural modifications to enhance biological activity or solubility. Common synthetic pathways include:
- Formation of the thiazole ring.
- Introduction of the pyrazine moiety.
- Attachment of the ethyl group at the nitrogen atom of the carboxamide.
Optimizing these reactions can lead to improved yields and selectivity for desired biological activities.
Case Studies and Research Findings
Several studies have explored the applications and effects of thiazole derivatives:
Study on Antitubercular Activity
A study focused on 2-amino-thiazoles demonstrated significant antibacterial activity against Mycobacterium tuberculosis, suggesting that modifications similar to those in N-ethyl-2-(pyrazin-2-y)thiazole could yield effective antitubercular agents .
Evaluation of Anticancer Potential
Research on related compounds indicates that thiazole derivatives can inhibit cancer cell proliferation effectively. The mechanism often involves disrupting cellular processes critical for tumor growth, highlighting the need for further investigation into N-ethyl derivatives for anticancer applications .
Mechanism of Action
The mechanism of action of N-ethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The pyrazine moiety may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyridinyl vs. Pyrazinyl Substituents
A critical distinction lies in the heteroaromatic substituent at the thiazole’s 2-position. Analogs such as N-ethyl-2-(4'-pyridinyl)thiazole-5-carboxamide () replace pyrazine with pyridine. Key differences include:
- Hydrogen Bonding : Pyrazine’s additional nitrogen may offer more hydrogen-bonding sites, improving binding affinity in receptor-ligand interactions.
Table 1: Structural and Electronic Comparison
*LogP values estimated via computational models.
Carboxamide Positional Isomerism
The carboxamide group’s position on the thiazole ring (4 vs. 5) significantly impacts molecular geometry and bioactivity:
- 4-Carboxamide Derivatives : The target compound’s carboxamide at the 4-position may favor planar conformations, optimizing interactions with flat binding pockets (e.g., enzyme active sites).
Biological Activity
N-ethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
This compound features a thiazole ring, a pyrazine moiety, and an ethyl group attached to the nitrogen atom of the carboxamide. Its molecular formula is with a molecular weight of approximately 226.27 g/mol.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The thiazole ring can interact with enzymes, potentially inhibiting their activity, which is crucial for microbial growth and cancer cell proliferation.
- Receptor Modulation : The pyrazine moiety enhances binding affinity to specific receptors, leading to modulation of cellular processes such as apoptosis in cancer cells.
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against a range of bacterial and fungal pathogens, making it a candidate for further development as an antimicrobial agent.
Antimicrobial Properties
This compound has been investigated for its effectiveness against various pathogens. Notable findings include:
- Minimum Inhibitory Concentration (MIC) : Studies have shown that the compound displays potent antimicrobial activity with MIC values ranging from 0.22 to 0.25 μg/mL against certain bacterial strains .
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 |
| Staphylococcus epidermidis | 0.25 |
Anticancer Activity
The compound has also been evaluated for its anticancer potential across various cancer cell lines:
- Cytotoxicity : this compound has shown significant cytotoxic effects on cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).
| Cell Line | IC50 (μM) |
|---|---|
| MCF7 | 3.79 |
| A549 | 26 |
| HepG2 | 17.82 |
- Mechanism of Action : The compound induces apoptosis in cancer cells, which is critical for its anticancer efficacy .
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various applications:
- Antimicrobial Evaluation : In vitro studies demonstrated that derivatives of thiazole compounds exhibit significant antimicrobial properties, with N-ethyl derivatives showing enhanced efficacy against resistant strains .
- Cancer Therapeutics : A study indicated that this compound could serve as a lead structure for developing new anticancer agents due to its selective cytotoxicity towards tumor cells while sparing normal cells .
- Comparative Analysis : Structural analogs have been synthesized to explore their activities further, revealing that modifications can enhance biological effectiveness while maintaining safety profiles.
Q & A
Basic Research Questions
Q. How can the synthesis of N-ethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide be optimized for academic research?
- Methodology :
- Use multi-step protocols involving coupling reactions between pyrazine-2-carboxylic acid derivatives and thiazole intermediates under nitrogen atmosphere .
- Optimize reaction conditions: Employ catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura couplings, and control temperature (e.g., reflux in ethanol/water mixtures) to improve yields .
- Purification via column chromatography or recrystallization in solvents like ethyl acetate/hexane to achieve >95% purity .
Q. What analytical techniques are essential for characterizing this compound’s structure?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Assign signals for the ethyl group (δ ~1.2 ppm for CH₃, δ ~3.4 ppm for CH₂) and pyrazine protons (δ ~8.5–9.0 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS m/z 291.3 [M+H]⁺) and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identify carbonyl (C=O stretch ~1680 cm⁻¹) and thiazole ring vibrations .
Q. How can researchers assess its preliminary biological activity?
- Methodology :
- In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ values calculated via non-linear regression .
- Enzyme inhibition : Test against kinases (e.g., p38 MAPK) using fluorescence-based assays .
- Antimicrobial activity : Employ microdilution methods against Gram-positive/negative bacteria (e.g., MIC determination) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s 3D structure?
- Methodology :
- Single-crystal X-ray diffraction (SCXRD) : Use SHELX software for structure solution and refinement. Key parameters: space group (e.g., P2₁/c), R-factor (<0.05) .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) using CrystalExplorer .
Q. What strategies address contradictory bioactivity data across cell lines?
- Methodology :
- Proteomic profiling : Identify off-target interactions via LC-MS/MS after pull-down assays with biotinylated analogs .
- Gene knockdown : Use siRNA to validate target specificity (e.g., apoptosis-related genes like Bcl-2) .
- Dose-response curves : Re-evaluate IC₅₀ under standardized conditions (e.g., serum-free media) to minimize confounding factors .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Methodology :
- Modify substituents : Replace the ethyl group with fluorinated chains (e.g., CF₃) to enhance metabolic stability .
- Bioisosteric replacement : Substitute thiazole with oxadiazole to improve solubility while retaining activity .
- Molecular docking : Use AutoDock Vina to predict binding modes against targets like EGFR kinase .
Q. What computational methods validate electron density maps in crystallography?
- Methodology :
- Density Functional Theory (DFT) : Compare experimental SCXRD data with optimized geometries (B3LYP/6-31G* basis set) .
- Residual density analysis : Identify disordered solvent molecules using Olex2 .
Q. How to improve solubility for in vivo studies?
- Methodology :
- Prodrug design : Introduce phosphate esters at the carboxamide group for pH-dependent release .
- Nanoparticle encapsulation : Use PLGA polymers to enhance bioavailability in rodent models .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
